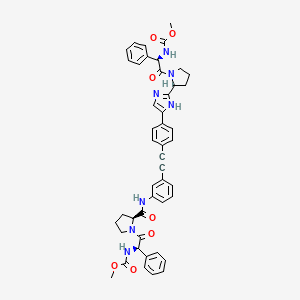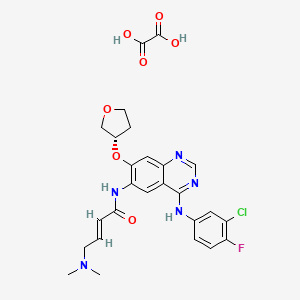
(3beta,20S)-Pregn-5-ene-3,17,20-triol sulfate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3” is a unique chemical entity with significant importance in various scientific fields It is known for its distinctive properties and versatile applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “(3” involves several methodologies. One common approach is the reaction of a metal with an organic halide, which forms a metal-carbon bond . Another method is metathesis, where an organometallic compound reacts with a binary halide . Hydrometallation, involving the addition of a metal hydride to an alkene, is also a widely used synthetic route .
Industrial Production Methods: In industrial settings, the production of compound “(3” often involves large-scale reactions under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness. For instance, the use of green solvents and catalysts can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Compound “(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties.
Common Reagents and Conditions: Oxidation reactions typically involve reagents like potassium permanganate or chromium trioxide . Reduction reactions may use hydrogen gas in the presence of a catalyst such as palladium . Substitution reactions often require halogenating agents like chlorine or bromine .
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Compound “(3” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying cellular processes . In medicine, it has potential therapeutic applications due to its bioactive properties . Industrially, it is used in the production of materials with specific properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of compound “(3” involves its interaction with specific molecular targets. It can activate or inhibit certain pathways, leading to various biological effects . For instance, it may bind to receptors or enzymes, altering their activity and triggering downstream signaling events .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “(3” include other organometallic compounds and small molecules with comparable structures . Examples include compounds with metal-carbon bonds or those used in similar applications .
Uniqueness: What sets compound “(3” apart is its unique combination of properties, such as its reactivity, stability, and versatility. These characteristics make it particularly valuable for specific applications where other compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C21H34O6S |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-23H,5-12H2,1-3H3,(H,24,25,26)/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D |
Clave InChI |
CKLXFJGOYPIIKV-RKJNAOMNSA-N |
SMILES isomérico |
[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
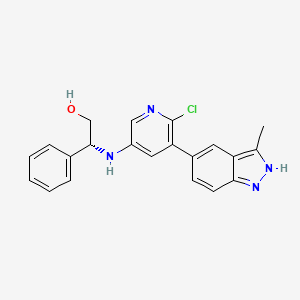
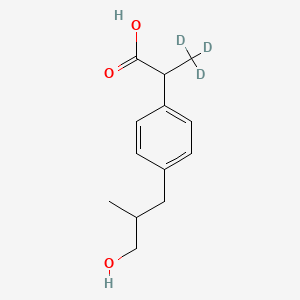
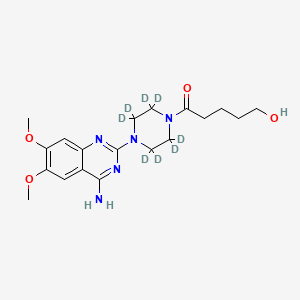
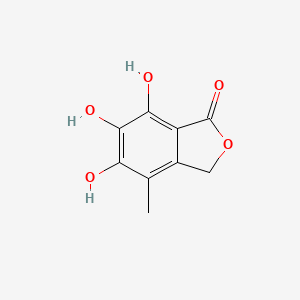


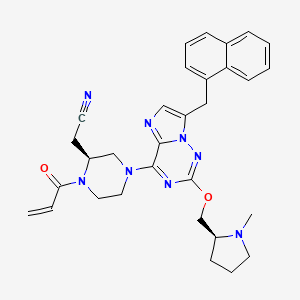
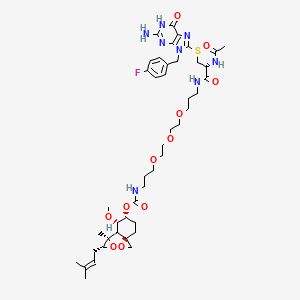

![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
